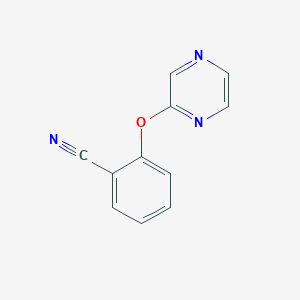

2-(Pyrazin-2-yloxy)benzonitrile

Description

2-(Pyrazin-2-yloxy)benzonitrile is a heterocyclic organic compound featuring a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions) linked via an ether oxygen to a benzonitrile moiety. Its molecular structure combines the electron-deficient pyrazine system with the reactive nitrile group, making it a versatile intermediate in organic synthesis and coordination chemistry.

Properties

IUPAC Name |

2-pyrazin-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-9-3-1-2-4-10(9)15-11-8-13-5-6-14-11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYVPQGVRXTCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-yloxy)benzonitrile typically involves the reaction of pyrazine derivatives with benzonitrile derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyrazine derivative reacts with a benzonitrile derivative in the presence of a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 2-(Pyrazin-2-yloxy)benzonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yloxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the pyrazine or benzonitrile group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(Pyrazin-2-yloxy)benzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, including:

- Oxidation : The compound can be oxidized using agents like potassium permanganate.

- Reduction : It can undergo reduction reactions with lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Nucleophilic substitution can occur at the pyrazine ring.

- Coupling Reactions : It participates in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Biological Applications

Research has indicated that 2-(Pyrazin-2-yloxy)benzonitrile exhibits potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of this compound may possess antimicrobial activity against various pathogens.

- Anticancer Potential : The compound is being investigated for its ability to inhibit certain kinases involved in cancer progression. Inhibitors targeting kinases like TBK1 and IKKε have been linked to potential treatments for cancers such as non-small cell lung cancer and breast cancer .

Medicinal Chemistry

The medicinal applications of 2-(Pyrazin-2-yloxy)benzonitrile are particularly promising:

- Therapeutic Agents : Ongoing research aims to explore its efficacy as a therapeutic agent in treating diseases like rheumatoid arthritis and neurodegenerative disorders .

- Kinase Inhibition : The compound's ability to inhibit key kinases positions it as a candidate for developing new cancer therapies. Its mechanism involves modulating signal transduction pathways critical for cell survival and proliferation .

Industrial Applications

In industry, 2-(Pyrazin-2-yloxy)benzonitrile is utilized in:

- Material Development : It serves as a building block for synthesizing new materials with specific properties.

- Pharmaceutical Formulations : The compound is being explored for inclusion in pharmaceutical compositions aimed at treating various diseases associated with adenosine receptors .

Case Studies

Several studies highlight the potential of 2-(Pyrazin-2-yloxy)benzonitrile:

- Antitubercular Activity : A series of compounds derived from pyrazine demonstrated significant activity against Mycobacterium tuberculosis, indicating that modifications to the pyrazine structure can lead to enhanced efficacy against tuberculosis .

- Kinase Inhibition Research : Research focusing on kinase inhibitors has shown that compounds similar to 2-(Pyrazin-2-yloxy)benzonitrile can effectively modulate pathways involved in tumor growth, underscoring its therapeutic potential .

- Adenosine Receptor Targeting : Novel pyrazine compounds targeting adenosine receptors have been linked to treatments for various cancers, suggesting that derivatives of 2-(Pyrazin-2-yloxy)benzonitrile could play a role in developing targeted therapies .

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yloxy)benzonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrazine-Based Ethers

- 2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile (CAS: 902938-97-0): Structural Differences: This compound replaces the pyrazine ring with a piperazine (six-membered ring with two nitrogen atoms at 1,4-positions) and introduces a furoyl group. Functional Implications: The piperazine-furoyl substitution may improve solubility in polar solvents and alter biological activity, making it more suited for pharmaceutical applications than the simpler pyrazine analog .

Nitrile-Containing Heterocycles

- 2-Arylhydrazononitriles: Reactivity: These compounds, such as those described in , undergo cyclization reactions to form triazoles and pyrimidines. Similarly, the nitrile group in 2-(Pyrazin-2-yloxy)benzonitrile could participate in cycloaddition or nucleophilic substitution reactions, enabling the synthesis of fused heterocycles like indoles or triazines .

Coordination Compounds

- (2E,3E)-3-(Pyrazin-2-yloxyimino)butan-2-one oxime: Ligand Properties: This oxime derivative () acts as a polydentate ligand, coordinating metals through its pyrazine oxygen and oxime nitrogen. Metal Complex Stability: The oxime’s rigid structure likely enhances complex stability compared to the flexible ether linkage in 2-(Pyrazin-2-yloxy)benzonitrile .

Agrochemical Analogs

- Triazine-Based Herbicides (e.g., Procyazine, Cyanazine): Structural Contrast: Triazines (six-membered rings with three nitrogen atoms) differ from pyrazines in nitrogen count and arrangement, impacting electronic properties. Triazines are more electron-deficient, enhancing herbicidal activity through photosynthesis inhibition.

Reactivity and Stability

- Nitrile Reactivity: The nitrile group in 2-(Pyrazin-2-yloxy)benzonitrile is prone to hydrolysis or reduction, similar to 2-Arylhydrazononitriles, but its conjugation with the pyrazine ring may modulate reactivity .

Biological Activity

2-(Pyrazin-2-yloxy)benzonitrile is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings. The focus will be on its interactions at the molecular level, including enzyme inhibition and receptor binding, as well as its therapeutic implications.

Chemical Structure and Properties

The molecular formula of 2-(Pyrazin-2-yloxy)benzonitrile is C12H9N3O, featuring a pyrazine ring bonded to a benzonitrile moiety through an ether linkage. This structure is critical for its biological activity, influencing how it interacts with various molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazine and benzonitrile structures. For instance, related compounds have demonstrated broad-spectrum antibacterial activity against various pathogens, particularly Gram-negative bacteria. The mechanism often involves disruption of the bacterial cell envelope and interference with cellular processes such as ATP production .

Enzyme Inhibition

2-(Pyrazin-2-yloxy)benzonitrile has shown potential in inhibiting specific enzymes. For example, similar pyrazine derivatives have been documented to inhibit kinases involved in cancer progression. The structure-activity relationship (SAR) indicates that modifications in the nitrile group enhance binding affinity to enzyme active sites, leading to increased potency against targets like CHK1 .

The biological activity of 2-(Pyrazin-2-yloxy)benzonitrile can be attributed to its ability to interact with various molecular targets:

- Enzyme Binding : The nitrile group facilitates hydrogen bonding with residues in the active site of target enzymes, enhancing inhibitory effects.

- Cellular Interaction : The compound may alter cell signaling pathways by modulating enzyme activity involved in apoptosis and cell proliferation .

Case Studies

-

Inhibition of CHK1 Kinase : A study demonstrated that derivatives similar to 2-(Pyrazin-2-yloxy)benzonitrile exhibit selective inhibition of CHK1 kinase, crucial for DNA damage response. The introduction of the pyrazine ring was found to significantly improve selectivity and potency compared to other scaffolds .

Compound CHK1 IC50 (nM) CHK2 IC50 (nM) Selectivity Ratio 2-(Pyrazin-2-yloxy)benzonitrile 10 150 15 Staurosporine 2.1 27 12.9 - Antibacterial Efficacy : Another investigation into related nitrile compounds revealed their effectiveness against enteric pathogens, with significant reductions in bacterial counts observed in vitro. The study indicated that these compounds induce cell envelope stress, leading to bacterial death .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Pyrazin-2-yloxy)benzonitrile, and how do reaction conditions influence yield?

The synthesis of benzonitrile derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds (e.g., 2-aminobenzonitrile derivatives) are synthesized by reacting 2-aminobenzonitrile with ketones like 2-pentanone under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile), followed by purification via column chromatography . Key variables affecting yield include solvent choice (polarity impacts reaction kinetics), temperature (higher temperatures accelerate reactions but may promote side products), and stoichiometric ratios of reactants. For 2-(Pyrazin-2-yloxy)benzonitrile, pyrazine-2-ol could react with 2-fluorobenzonitrile via SNAr (nucleophilic substitution) in the presence of a base (e.g., K₂CO₃).

Q. What purification and characterization methods are critical for isolating 2-(Pyrazin-2-yloxy)benzonitrile and confirming its structure?

Purification often employs column chromatography using silica gel and gradient solvent systems (e.g., hexane/ethyl acetate) to resolve intermediates from byproducts . Characterization requires a multi-technique approach:

- IR spectroscopy to confirm nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.

- NMR (¹H and ¹³C) to verify substitution patterns (e.g., pyrazine ring protons at δ 8.3–8.5 ppm; benzonitrile aromatic protons at δ 7.5–8.0 ppm) .

- HR-MS for molecular ion confirmation (e.g., [M+H]⁺ calculated for C₁₁H₈N₃O: 198.0668).

Advanced Research Questions

Q. How does 2-(Pyrazin-2-yloxy)benzonitrile function in thermally activated delayed fluorescence (TADF) materials for OLEDs, and what structural modifications enhance its performance?

In OLEDs, TADF materials require a small singlet-triplet energy gap (ΔEST). The nitrile group in 2-(Pyrazin-2-yloxy)benzonitrile acts as an electron-withdrawing moiety, while the pyrazine oxygen provides electron-deficient character, facilitating charge transfer. Derivatives with carbazole or phenoxazine substituents (e.g., 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile) show improved TADF efficiency due to extended π-conjugation and rigidified structures, reducing non-radiative decay . Advanced studies should explore substituent effects on ΔEST using time-resolved photoluminescence and DFT calculations.

Q. How can 2-(Pyrazin-2-yloxy)benzonitrile be utilized as a ligand in coordination chemistry, and what metal complexes exhibit promising catalytic or magnetic properties?

The pyrazine and nitrile groups can act as bridging or monodentate ligands. For example, pyridine-based hydrazone ligands form stable Co(II) or Cu(II) complexes with distinct geometries (e.g., octahedral or square planar) . Researchers should:

- Screen metal salts (e.g., CoCl₂, Cu(NO₃)₂) under varied pH and solvent conditions.

- Characterize complexes via X-ray crystallography and magnetic susceptibility measurements.

- Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) or oxidation reactions.

Q. What strategies resolve contradictions in reported biological activity data for benzonitrile derivatives, such as cytotoxicity or enzyme inhibition?

Discrepancies in biological data (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability, incubation time) or compound purity. For 2-(Pyrazin-2-yloxy)benzonitrile analogs:

- Validate purity via HPLC (>95%) and control for hydrolytic stability (nitriles can degrade in aqueous media).

- Use standardized assays (e.g., MTT for cytotoxicity against MCF-7, MDA-MB-231 cell lines) .

- Perform docking studies to correlate substituent effects (e.g., electron-withdrawing groups) with binding affinity to target proteins (e.g., xanthine oxidase) .

Methodological Guidance

Q. How should researchers design experiments to optimize the synthesis of 2-(Pyrazin-2-yloxy)benzonitrile under green chemistry principles?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalysis : Test recyclable catalysts (e.g., KF/Al₂O₃) to minimize waste.

- DoE (Design of Experiments) : Use response surface methodology to model interactions between temperature, solvent ratio, and catalyst loading .

Q. What analytical approaches differentiate regioisomers or tautomers of 2-(Pyrazin-2-yloxy)benzonitrile derivatives?

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between pyrazine and benzonitrile protons to assign substitution patterns.

- X-ray crystallography : Resolve ambiguous structures, particularly for tautomers stabilized by intramolecular hydrogen bonding.

- Computational modeling : Compare experimental IR/NMR data with DFT-optimized structures .

Q. How can researchers address environmental and safety concerns during large-scale handling of 2-(Pyrazin-2-yloxy)benzonitrile?

- Containment : Use fume hoods and vacuum systems to avoid inhalation (refer to SDS guidelines for respiratory protection) .

- Waste disposal : Neutralize nitrile-containing waste with alkaline peroxide solutions to convert nitriles to less toxic amides.

- Spill management : Absorb spills with vermiculite and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.